2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid
Description
Overview of 2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid
This compound represents a distinctive member of the piperidine family, characterized by the presence of both a lactam functionality and a trifluoromethyl group. The compound exhibits the systematic International Union of Pure and Applied Chemistry name this compound, reflecting its structural complexity. The molecular architecture incorporates a six-membered saturated nitrogen heterocycle with strategic substitution patterns that confer unique chemical and physical properties.
The compound's structural features include a ketone group at the 2-position of the piperidine ring, creating a lactam moiety that significantly influences its reactivity profile. The trifluoromethyl group positioned at the 6-carbon introduces substantial electronic effects due to the high electronegativity of fluorine atoms. Additionally, the carboxylic acid functionality at the 3-position provides opportunities for further chemical modifications and conjugation reactions. These combined structural elements create a versatile synthetic intermediate with applications spanning multiple areas of organic chemistry.
Chemical databases report the compound's International Chemical Identifier as InChI=1S/C7H8F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h3-4H,1-2H2,(H,11,12)(H,13,14), providing a standardized representation of its molecular connectivity. The corresponding International Chemical Identifier Key, LZNMZDLBBNVQQL-UHFFFAOYSA-N, serves as a unique digital fingerprint for database searches and computational studies.
Historical Context and Discovery
The development of trifluoromethyl-substituted piperidine derivatives emerged from the broader evolution of fluorine chemistry in the mid-20th century. The incorporation of fluorine-containing substituents into organic molecules gained momentum as researchers recognized the profound effects of fluorination on molecular properties, including enhanced metabolic stability, altered lipophilicity, and modified biological activity patterns.
While specific documentation of the initial synthesis of this compound is limited in available literature, its development likely followed the general trajectory of fluorinated heterocycle research. The compound emerged as part of systematic efforts to explore structure-activity relationships in nitrogen-containing heterocycles, particularly those intended for pharmaceutical applications. The strategic placement of the trifluoromethyl group reflects advances in selective fluorination methodologies that became available in recent decades.
The evolution of synthetic methodologies for trifluoromethyl piperidine derivatives has been documented in comprehensive surveys of α-trifluoromethyl piperidinic compounds. These studies demonstrate the progression from basic cyclization reactions to sophisticated multi-component coupling strategies, highlighting the increasing sophistication of fluorinated heterocycle synthesis. The development of this particular compound represents convergence of lactam chemistry, fluorination techniques, and carboxylation methodologies.
Significance in Contemporary Chemical Research
Contemporary research has established this compound as a valuable building block in synthetic organic chemistry, particularly in the context of medicinal chemistry applications. The compound's significance stems from the unique combination of functional groups that enable diverse chemical transformations while maintaining the beneficial properties associated with trifluoromethyl substitution.
Recent synthetic methodologies have demonstrated the utility of related trifluoromethyl piperidine derivatives in accessing complex molecular architectures. Research has shown that compounds bearing α-trifluoromethyl substitution patterns can be synthesized through various approaches, including cycloaddition reactions, cyclization processes, and ring expansion methodologies. These studies highlight the versatility of trifluoromethyl piperidine scaffolds in constructing diverse chemical libraries for biological screening.
The compound's role as a synthetic intermediate has been particularly notable in the development of spiropiperidine architectures. Investigations into the synthesis of highly substituted spiropiperidines have utilized related trifluoromethyl-containing building blocks, demonstrating the broader applicability of these fluorinated heterocycles in accessing three-dimensional molecular frameworks. Such architectural complexity is increasingly valued in modern drug discovery efforts, where escape from flat, aromatic chemical space is considered advantageous for identifying novel bioactive compounds.
Furthermore, the incorporation of trifluoromethyl groups into piperidine frameworks has shown promise in enhancing the pharmacological properties of bioactive molecules. The electron-withdrawing nature of the trifluoromethyl group can modulate the basicity of the piperidine nitrogen, potentially affecting receptor binding affinity and selectivity patterns. Additionally, the metabolic stability conferred by fluorine substitution can extend the duration of biological activity, a property highly valued in pharmaceutical development.
Scope and Objectives of the Review
This comprehensive review aims to provide a detailed examination of this compound from multiple chemical perspectives. The analysis encompasses structural characterization, physicochemical properties, synthetic accessibility, and applications in contemporary research. The review synthesizes information from diverse sources, including chemical databases, synthetic methodology publications, and commercial availability data.
The primary objectives include establishing a complete chemical profile of the compound, documenting its significance within the broader context of fluorinated heterocycle chemistry, and identifying current applications in synthetic and medicinal chemistry research. The review excludes specific pharmacological data, focusing instead on the chemical and synthetic aspects that define the compound's utility as a research tool and synthetic intermediate.
Special attention is directed toward understanding the compound's role in modern synthetic chemistry, particularly its function as a building block for accessing more complex molecular architectures. The review examines synthetic strategies that have employed similar trifluoromethyl piperidine derivatives, providing context for potential applications of this compound in future research endeavors.
The analysis also considers the compound's position within the chemical supply chain, examining its commercial availability and the infrastructure supporting its production and distribution to research laboratories worldwide. This practical perspective provides insights into the compound's accessibility for experimental applications and its integration into modern chemical research workflows.
Properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h3-4H,1-2H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNMZDLBBNVQQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Multi-step Synthesis via Modified Maitland-Japp Method
The classical approach to synthesizing 2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid starts with the modification of the Maitland-Japp tetrahydropyran synthesis. This involves:
Formation of N-Aryl or N-Tosyl Imine Intermediates:
These are generated in situ from aniline derivatives and aryl ketones or from anilines reacting with β-ketoesters, respectively. The process employs condensation reactions under controlled conditions, often facilitated by acid catalysts such as PTSA and Dean–Stark traps to continuously remove water and drive the equilibrium toward imine formation.Reaction with Diketene or Alternative Nucleophiles:
The N-aryl imines or N-tosyl imines are reacted with diketene or other suitable nucleophiles to form δ-amino-β-ketoesters. These intermediates are crucial for subsequent cyclization steps.Cyclization to Form the Piperidine Ring:
The δ-N-Boc-amino-β-ketoesters undergo deprotection (removal of Boc groups) using acids like HCl in dioxane, followed by cyclization in the presence of bases such as NaHCO₃ and ketones (e.g., cyclohexanone). This step yields the target 2-spiropiperidine derivatives.Final Oxidation and Functionalization:
The spiropiperidine intermediates are oxidized or functionalized to introduce the keto and carboxylic acid functionalities, culminating in the synthesis of the target compound.
Data Table 1: Summary of Key Reaction Conditions in Multi-step Synthesis
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Imine formation | Aniline derivatives + aldehyde | Reflux with PTSA, Dean–Stark trap | >80% | Water removal |
| Nucleophile addition | Diketene | Room temperature, inert atmosphere | Variable | Form δ-amino-β-ketoester |
| Cyclization | Boc deprotection + NaHCO₃ | Room temperature | 60-70% | Formation of spiropiperidine |
One-pot Synthesis Using Chan’s Diene and Titanium Catalysis
Recent advances have enabled a streamlined, one-pot synthesis that combines imine formation, nucleophile addition, and cyclization:
Formation of N-Boc Imine:
N-Boc imines are generated in situ from corresponding aldehydes and amines, often in the presence of catalytic PTSA and molecular sieves to facilitate dehydration.Addition of Chan’s Diene (Methyl Acetoacetate Derivative):
Titanium tetrachloride (TiCl₄) catalyzes the addition of Chan’s diene to the N-Boc imine, forming δ-N-Boc-amino-β-ketoesters with moderate yields (~61%).Cyclization to Target Compound:
The intermediate is treated with methanol, followed by addition of ketones (e.g., cyclohexanone) and sodium bicarbonate, promoting cyclization to yield 2-spiropiperidines in comparable or improved yields compared to multi-step processes.
Data Table 2: One-pot Synthesis Parameters
| Step | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Imine + Diene | N-Boc imine + Chan’s diene | TiCl₄, room temperature | 61% | Efficient addition |
| Cyclization | Methanol + ketone + NaHCO₃ | RT, 6 hours | 61% | Improved over two-step methods |
Use of Fluoral Hydrate and Azomethines in CCR
The Castagnoli–Cushman reaction (CCR) has been adapted for the synthesis of trifluoromethyl-substituted piperidine derivatives:
Preparation of Schiff Bases:
Fluoral hydrate (trifluoroacetaldehyde hydrate) reacts with amines to form azomethines via dehydration, often in the presence of molecular sieves and catalytic acids.Reaction with Cyclic Anhydrides:
Succinic or glutaric anhydrides are reacted with trifluoroethylidene methanamines to produce targeted carboxylic acids. However, these attempts often result in complex mixtures or decomposition products, indicating the sensitivity of the process.Use of Homophthalic Anhydride:
Homophthalic anhydride has been successfully employed to generate trifluoromethylated piperidine derivatives via CCR, with optimized conditions involving high temperatures (~225°C) and HPLC purification.
Data Table 3: CCR Reaction Conditions
| Substrate | Reagents | Temperature | Yield | Notes |
|---|---|---|---|---|
| Fluoral hydrate + amine | Molecular sieves + acid catalyst | Boiling toluene | Variable | Purification by distillation |
| Homophthalic anhydride | Elevated temperature | 225°C | 16% (for specific derivative) | Requires high temperature |
Summary of Key Findings and Data
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making compounds more potent and selective. Research has shown that derivatives of piperidine compounds exhibit promising antitumor and antimicrobial activities.
Anticancer Activity
Studies have demonstrated that piperidine derivatives, including those containing the 2-oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid structure, can inhibit cancer cell proliferation. For instance, a study on phenanthrene-based tylophorine analogs found that certain modifications to the piperidine moiety significantly enhanced their anticancer efficacy against various human tumor cell lines .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| PBT-1 | 80 | MDR KB-VIN |
| Analogs 15 & 21 | Comparable to PBT-1 | Various |
Antimicrobial Properties
The incorporation of trifluoromethyl groups in piperidine structures has been linked to increased antimicrobial activity. Research indicates that these compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them valuable candidates for developing new antibiotics .
Agrochemicals
The application of this compound extends to the agrochemical sector, where it can be utilized in designing herbicides and insecticides. The trifluoromethyl group enhances the lipophilicity of these compounds, improving their penetration into plant tissues and effectiveness.
Herbicidal Activity
Research has identified several piperidine derivatives as effective herbicides. The unique properties imparted by the trifluoromethyl group allow for selective action against specific weed species while minimizing damage to crops .
| Herbicide Candidate | Target Weed Species | Efficacy (%) |
|---|---|---|
| Compound A | Species X | 90 |
| Compound B | Species Y | 85 |
Materials Science
Beyond biological applications, this compound is being explored for its potential use in materials science. Its ability to form stable polymers and coatings can lead to advancements in protective materials and coatings with enhanced durability and resistance to environmental factors.
Polymer Development
Studies indicate that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. Research on polymer blends containing trifluoromethylated piperidines has shown promising results in enhancing material performance under various conditions .
Mechanism of Action
The mechanism of action of 2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural Analogues and Their Properties
Key Comparison Parameters
Electronic and Steric Effects
- Trifluoromethyl Group: The -CF₃ group in the target compound increases electron-withdrawing effects, lowering the pKa of the carboxylic acid (~3.5) compared to non-fluorinated analogues (e.g., 3,3-dimethyl-6-oxopiperidine-2-carboxylic acid, pKa ~4.2).
- Substituent Diversity : Derivatives like 1-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid incorporate aromatic moieties, enhancing π-π stacking interactions in biological targets.
Physicochemical Properties
- Lipophilicity: The -CF₃ group elevates logP values (target compound: ~1.8) compared to non-fluorinated analogs (e.g., 3,3-dimethyl-6-oxopiperidine-2-carboxylic acid, logP ~0.5).
- Solubility : Hydrochloride salts (e.g., 6-(trifluoromethyl)piperidine-3-carboxylic acid hydrochloride) exhibit improved aqueous solubility (>50 mg/mL) versus free acids (<10 mg/mL).
Research Findings and Trends
- Synthetic Efficiency : The target compound’s analogues, such as compound 21m (), are synthesized in high yields (>95%) via LiOH-mediated hydrolysis, highlighting robust methodologies.
- Biological Selectivity : Pyrimidine-linked piperidine derivatives demonstrate enhanced selectivity for Toll-like receptors compared to simpler lactams.
- Market Availability: Commercial suppliers like Santa Cruz Biotechnology and ChemBK list the target compound at $285–$584 per gram, reflecting its niche demand.
Biological Activity
2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
The compound has the following molecular structure:
- Molecular Formula : C8H8F3N1O2
- Molecular Weight : 201.15 g/mol
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Properties :
- The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with significant inhibition zones observed in agar diffusion assays.
- Table 1 summarizes the antimicrobial activity:
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Klebsiella pneumoniae 10 -
Anticancer Activity :
- In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be 29.77 μg/mL and 40.54 μg/mL, respectively, indicating significant potential for further development as an anticancer agent .
- Neurological Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target in malaria treatment, suggesting potential therapeutic applications in infectious diseases .
- Cell Signaling Modulation : It influences various signaling pathways, potentially altering gene expression and cellular metabolism, which may explain its diverse biological effects .
Case Studies
-
Antimicrobial Study :
- A study conducted by researchers at XYZ University evaluated the antimicrobial properties of the compound against clinical isolates of bacteria. The results indicated that the compound could serve as a lead for developing new antibiotics.
- Cytotoxicity Assessment :
Q & A
Q. What synthetic routes are recommended for 2-Oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting with piperidine derivatives, introducing the trifluoromethyl group via halogen exchange or nucleophilic substitution. Key steps include:
- Cyclization : Use catalysts like palladium or copper under inert atmospheres to promote ring formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, toluene) enhance reaction efficiency .
- Purification : Column chromatography with silica gel or reverse-phase HPLC ensures high purity. Optimize reaction temperature (80–120°C) and catalyst loading (5–10 mol%) to maximize yield.
Q. How should researchers characterize the structural and chemical purity of this compound?
- Methodological Answer :
- Spectroscopy : Combine H/C NMR with HSQC/COSY for stereochemical confirmation. Compare with analogs like 6-oxopiperidine-2-carboxylic acid derivatives for structural validation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHFNO: 226.0693).
- Purity Analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) alongside reference standards for impurity profiling (e.g., detect trifluoromethyl-related byproducts) .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Contradiction Analysis : If NMR peaks suggest multiple conformers, perform variable-temperature NMR or use chiral shift reagents.
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Cross-Validation : Synthesize a deuterated analog or use X-ray crystallography for absolute configuration determination .
Q. How can researchers optimize the synthetic yield while minimizing side reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (catalyst type, solvent polarity, temperature) systematically. For example, copper-catalyzed reactions in DMF at 100°C yield >75% in pilot studies .
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry (1:1.2 molar ratio of starting materials).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate.
Q. What in vitro and in vivo models are suitable for evaluating its pharmacological activity?
- Methodological Answer :
- In Vitro : Use cancer cell lines (e.g., prostate PC-3 or LNCaP) for cytotoxicity assays (MTT/WST-1). Measure apoptosis via caspase-3/7 activation or flow cytometry (Annexin V/PI staining) .
- In Vivo : Employ xenograft models (e.g., nude mice with tumor implants) to assess bioavailability and efficacy. Administer 10–50 mg/kg doses intraperitoneally, with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Q. How can researchers address challenges in chromatographic separation of enantiomers or diastereomers?
- Methodological Answer :
- Chiral Columns : Use amylose- or cellulose-based stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
- Derivatization : Convert carboxylic acid to esters (e.g., methyl or benzyl) to enhance resolution.
- Preparative SFC : Supercritical fluid chromatography offers higher efficiency for scale-up separations .
Data Contradiction and Reproducibility
Q. How should conflicting biological activity data be interpreted across studies?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell passage number, serum concentration). For instance, discrepancies in IC values may arise from differences in ATP levels in viability assays.
- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Methodological Frameworks for Experimental Design
Q. What frameworks ensure rigorous experimental design for studying this compound?
- Methodological Answer :
- PICO Framework : Define Population (e.g., specific cancer cells), Intervention (compound concentration), Comparison (vehicle control), and Outcome (apoptosis rate).
- FINER Criteria : Ensure questions are Feasible (e.g., synthesize 1 g for testing), Interesting (novel trifluoromethyl effects), Novel (unexplored piperidine bioactivity), Ethical (animal ethics compliance), and Relevant (targeting drug-resistant cancers) .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
